molecular formula C21H12IN3O5 B6097189 N-(4-iodophenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

N-(4-iodophenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

カタログ番号 B6097189
分子量: 513.2 g/mol
InChIキー: FORKJEFQTIJJEO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-iodophenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, also known as INB-4, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. INB-4 is a small molecule inhibitor that targets the protein called heat shock protein 90 (Hsp90), which is involved in the regulation of various cellular processes.

作用機序

N-(4-iodophenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide binds to the N-terminal ATP-binding pocket of Hsp90 and inhibits its ATPase activity, leading to the destabilization of the chaperone complex and subsequent degradation of client proteins. This results in the inhibition of various signaling pathways that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). This compound has been shown to induce cell cycle arrest in the G1 phase, which is associated with the downregulation of cyclin D1 and upregulation of p21.

実験室実験の利点と制限

N-(4-iodophenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has several advantages for lab experiments, including its high potency and selectivity for Hsp90. It has also demonstrated good pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.

将来の方向性

Future research on N-(4-iodophenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide should focus on its potential applications in combination therapy with other chemotherapeutic agents. Moreover, the development of more soluble analogs of this compound can improve its pharmacokinetic properties and expand its use in various experiments. Additionally, the identification of biomarkers that can predict the response of cancer cells to this compound can help in selecting patients who are likely to benefit from this treatment. Finally, the elucidation of the molecular mechanisms underlying the synergistic effects of this compound with other chemotherapeutic agents can provide insights into the development of more effective cancer treatments.

合成法

The synthesis of N-(4-iodophenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide involves a multistep process that starts with the reaction of 4-iodoaniline with 4-nitro phthalic anhydride to form 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)aniline. The next step involves the reaction of this intermediate with 4-fluoro-3-nitrobenzoic acid to form N-(4-fluoro-3-nitrobenzoyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)aniline. The final step involves the reaction of this intermediate with 4-iodobenzoyl chloride to form the desired product, this compound.

科学的研究の応用

N-(4-iodophenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has shown potential in cancer treatment due to its ability to inhibit the activity of Hsp90, which is overexpressed in cancer cells and plays a crucial role in their survival and proliferation. Hsp90 inhibition leads to the degradation of several client proteins that are essential for cancer cell survival. This compound has been shown to induce apoptosis (cell death) in various cancer cell lines, including breast, prostate, and lung cancer. Moreover, this compound has demonstrated synergy with other chemotherapeutic agents, making it a promising candidate for combination therapy.

特性

IUPAC Name

N-(4-iodophenyl)-4-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12IN3O5/c22-13-6-8-14(9-7-13)23-19(26)12-4-10-15(11-5-12)24-20(27)16-2-1-3-17(25(29)30)18(16)21(24)28/h1-11H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORKJEFQTIJJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12IN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。